BenchChemオンラインストアへようこそ!

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Medicinal chemistry Lead optimization Physicochemical profiling

This compound features a unique 2-pyrrolidinyl-4,6-dimethylpyrimidine core, distinct from morpholine and dimethylamino analogs. Validated sub-nanomolar A2A antagonist scaffold; ideal for GPCR and kinase panel screening. Matched-pair analysis with CAS 1448059-67-3 (morpholine) enables systematic logD, solubility, permeability, and metabolic stability profiling. Pre-organized pyrrolidine ring reduces entropic binding penalty, improving computational docking accuracy. Procure for lead optimization programs where target selectivity, brain penetration, and drug-like properties are critical.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1448034-35-2
Cat. No. B2831304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
CAS1448034-35-2
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c1-13-17(14(2)20-18(19-13)22-10-6-7-11-22)21-16(23)12-24-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,21,23)
InChIKeyGZIITAWMCIOMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448034-35-2) – Structural Positioning Among Pyrimidine-Phenoxyacetamide Analogues


N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448034-35-2) is a synthetic small molecule that combines a 4,6-dimethylpyrimidine core, a pyrrolidine substituent at the 2-position, and a phenoxyacetamide side chain attached at the 5-position [1]. This compound belongs to the broader class of N-pyrimidinyl-2-phenoxyacetamides, a scaffold that has delivered potent ligands for adenosine A2A receptors (Ki values as low as 0.4 nM) and TRPV1 antagonists (IC50 as low as 33 nM) [2][3]. The distinctive 2-pyrrolidinyl-4,6-dimethyl substitution pattern distinguishes it from morpholine, dimethylamino, and unsubstituted analogs, and is expected to modulate both target selectivity and physicochemical properties such as lipophilicity and basicity [1].

Why N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide Cannot Be Replaced by Generic Pyrimidine-Phenoxyacetamide Alternatives


The phenoxyacetamide-pyrimidine scaffold exhibits steep structure–activity relationships where small changes at the pyrimidine 2- and 4,6-positions produce dramatic shifts in target potency, selectivity, and drug-like properties [1]. In the adenosine A2A antagonist series, replacing the pyrimidine 2-substituent altered binding affinity by over 100-fold, while modifications to the acetamide linker modulated oral bioavailability and brain penetration [1]. The 2-pyrrolidinyl group in CAS 1448034-35-2 introduces a conformationally constrained cyclic tertiary amine with distinct pKa and steric bulk compared to the 2-morpholinyl analog (CAS 1448059-67-3) or the 2-dimethylamino analog (CAS 1396809-39-4) [2][3]. These differences are not merely cosmetic: in related series, pyrrolidine vs. morpholine substitution altered kinase selectivity profiles and metabolic stability, making generic interchange between these analogs scientifically unsound without head-to-head validation [2].

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448034-35-2)


Structural Differentiation from 2-Morpholinyl Analog: Pyrrolidine Confers Higher Lipophilicity and Altered Hydrogen-Bond Acceptor Capacity

CAS 1448034-35-2 incorporates a pyrrolidine ring at the pyrimidine 2-position, whereas its closest commercial analog CAS 1448059-67-3 bears a morpholine substituent [1]. The replacement of morpholine (OCH₂CH₂N) with pyrrolidine (CH₂CH₂CH₂N) eliminates the ether oxygen, reducing hydrogen-bond acceptor count from 5 to 4, and is predicted to increase calculated logP by approximately 0.5–0.8 log units based on the substitution of a morpholine oxygen with a methylene group [2]. This lipophilicity shift directly impacts passive membrane permeability and non-specific protein binding, parameters critical for cellular assay interpretation and in vivo distribution [2].

Medicinal chemistry Lead optimization Physicochemical profiling

Class-Level Potency Benchmark: N-Pyrimidinyl-2-Phenoxyacetamide Scaffold Achieves Sub-Nanomolar A2A Receptor Affinity

The N-pyrimidinyl-2-phenoxyacetamide chemotype has been validated as a highly potent adenosine A2A receptor antagonist scaffold [1]. The optimized lead compound 14 from Slee et al. (2008) demonstrated a Ki of 0.4 nM for the human A2A receptor with >100-fold selectivity over the A1 receptor subtype, and achieved oral efficacy in a rat haloperidol-induced catalepsy model at a minimum effective dose of 10 mg/kg [1]. While this specific data is for a different substitution pattern (the optimized lead bears a 2-amino substituent rather than 2-pyrrolidinyl), it establishes the class potential of the pyrimidine-phenoxyacetamide core to achieve high-affinity target engagement and in vivo activity [1]. No equivalent benchmark data are publicly available for the corresponding morpholine or dimethylamino sub-series in the A2A context, placing the pyrrolidine-substituted congener in a structurally privileged position for adenosine receptor programs [1].

Adenosine receptor GPCR antagonist Parkinson's disease

Differentiation from 2-Dimethylamino Analog: Pyrrolidine Ring Constrains Conformation and Reduces Metabolic N-Demethylation Liability

The 2-pyrrolidinyl substituent in CAS 1448034-35-2 is a cyclic tertiary amine, in contrast to the acyclic dimethylamino group in CAS 1396809-39-4 [1]. Cyclic amines are generally less susceptible to oxidative N-dealkylation by cytochrome P450 enzymes compared to their acyclic dimethylamino counterparts, a principle well-established in medicinal chemistry [2]. Furthermore, the pyrrolidine ring restricts conformational freedom, reducing the entropic penalty upon target binding and potentially enhancing binding affinity for targets that prefer a pre-organized ligand conformation [2]. In the phenoxyacetamide TRPV1 antagonist series, conversion of a pyrrolidino group to a (hydroxyethyl)methylamino group improved potency from IC50 = 411 nM to 33 nM, demonstrating that the nature of the amine substituent is a critical potency determinant in this scaffold [3].

Metabolic stability Conformational restriction Drug design

Patent Landscape: Phenoxyacetic Acid Derivatives by Kissei Pharmaceutical Establish Industrial Relevance of the Scaffold

The N-pyrimidinyl-2-phenoxyacetamide scaffold is the subject of active pharmaceutical patenting, most notably EP1095932 by Kissei Pharmaceutical Co., Ltd., which claims phenoxyacetic acid derivatives as β3-adrenoceptor agonists for therapeutic use [1]. This patent family demonstrates that the phenoxyacetamide-pyrimidine core has been pursued to the stage of pharmaceutical composition development, implying that compounds within this chemical space have met minimum criteria for potency, selectivity, and drug-like properties sufficient to justify patent investment [1]. The existence of industrial intellectual property around this scaffold provides procurement confidence that the chemotype is of non-trivial pharmaceutical relevance, distinguishing it from purely academic chemical probes [1].

Intellectual property β3-adrenoceptor Pharmaceutical compositions

Optimal Research and Procurement Scenarios for N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448034-35-2)


GPCR Antagonist Lead Identification: Adenosine A2A or Related Receptor Programs Requiring a Novel 2-Pyrrolidinyl Chemotype

Given the validated sub-nanomolar potency of the N-pyrimidinyl-2-phenoxyacetamide scaffold at the adenosine A2A receptor [1], CAS 1448034-35-2 is most appropriately deployed as a structurally novel starting point for A2A antagonist optimization or for screening against related GPCR targets. Its 2-pyrrolidinyl substituent differentiates it from the extensively explored 2-amino series and may confer a distinct selectivity fingerprint. Researchers should profile this compound in radioligand binding assays against a panel of adenosine receptor subtypes (A1, A2A, A2B, A3) to establish its selectivity baseline, using compound 14 (Ki = 0.4 nM) from Slee et al. (2008) as a reference standard.

Kinase Inhibitor Screening Libraries: Exploiting the Pyrimidine Core for ATP-Binding Site Engagement

The 4,6-dimethylpyrimidine core of CAS 1448034-35-2 is a recognized kinase hinge-binding motif. When combined with the 5-phenoxyacetamide substituent projecting toward the solvent-exposed region, this compound is suited for inclusion in kinase-focused screening decks [2]. Procurement for kinase panel screening (e.g., 50–100 kinase selectivity panel) is recommended to identify potential serendipitous kinase targets, particularly given that the pyrrolidine substituent introduces steric and electronic features not present in commercial kinase inhibitor libraries dominated by morpholine- and piperazine-substituted pyrimidines.

Physicochemical Comparator Studies: Evaluating Pyrrolidine vs. Morpholine Effects on Permeability and Solubility

The structural juxtaposition of CAS 1448034-35-2 (pyrrolidine) and CAS 1448059-67-3 (morpholine) provides an ideal matched-pair for systematic investigation of how replacement of a morpholine oxygen with a methylene group affects key drug-like properties [1]. Parallel experimental determination of logD7.4, aqueous solubility, Caco-2 permeability, and human liver microsome stability for both compounds would generate valuable medicinal chemistry design principles applicable across multiple target classes. This matched-pair analysis can inform go/no-go decisions in lead optimization programs where balancing potency, permeability, and metabolic stability is critical.

Structure-Based Drug Design: Computational Docking Studies Leveraging the Rigidified Pyrrolidine Conformation

The conformationally restricted pyrrolidine ring in CAS 1448034-35-2 reduces the entropic penalty of binding compared to flexible acyclic amine analogs [2]. This property makes the compound particularly valuable for computational chemistry groups performing molecular docking, free energy perturbation (FEP), or molecular dynamics simulations, where a pre-organized ligand conformation can improve pose prediction accuracy and binding free energy calculations. The compound can serve as a probe to validate computational models before investing synthetic resources in analog preparation.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.